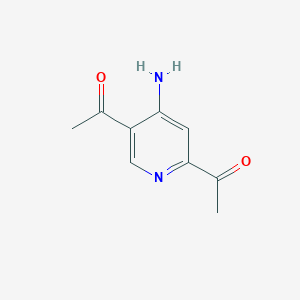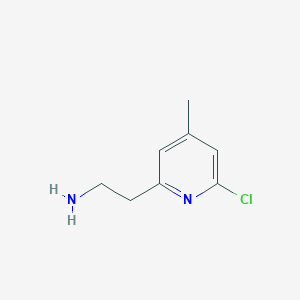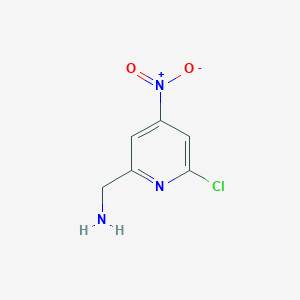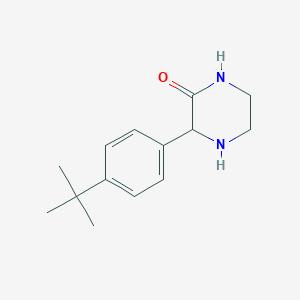
1-(3-Acetyl-5-aminopyridin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Acetyl-5-aminopyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H8N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetyl-5-aminopyridin-4-YL)ethanone typically involves the acetylation of 3-aminopyridine. The reaction can be carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Acetyl-5-aminopyridin-4-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Acetyl-5-aminopyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-Acetyl-5-aminopyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetyl group may play a role in the compound’s ability to interact with biological molecules, influencing its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Aminopyridin-4-yl)ethanone: Lacks the acetyl group, which may result in different biological activities.
4-Acetyl-3-aminopyridine: Similar structure but different substitution pattern on the pyridine ring.
Uniqueness
1-(3-Acetyl-5-aminopyridin-4-YL)ethanone is unique due to the presence of both the acetyl and amino groups on the pyridine ring. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
1-(4-acetyl-5-aminopyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H10N2O2/c1-5(12)7-3-11-4-8(10)9(7)6(2)13/h3-4H,10H2,1-2H3 |
Clave InChI |
JZWHHRBVJPTMQF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=CC(=C1C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


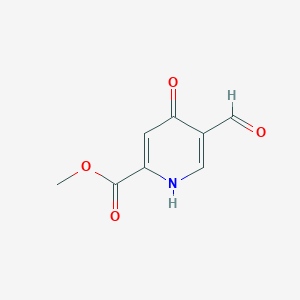
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)
![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)
